1-(2,3-Difluorophenyl)cyclopropanamine
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Overview
Description
1-(2,3-Difluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H9F2N. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,3-difluorophenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of camphor sulfonium ylide with acrylonitrile to form a cyclopropyl nitrile intermediate, which is then hydrolyzed and subjected to Hofmann degradation to yield the target compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper iodide, with temperatures maintained around 10-12°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials, high-yield reactions, and efficient purification processes to ensure the compound’s quality and stability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)cyclopropanamine: Similar structure but with different fluorine substitution pattern.
1-(2,4-Difluorophenyl)cyclopropanamine: Another isomer with distinct properties.
1-(2,3-Dichlorophenyl)cyclopropanamine: Chlorine-substituted analogue with different reactivity.
Uniqueness
1-(2,3-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
FOKPCNODRMAGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
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